BenchChemオンラインストアへようこそ!

Treprostinil ethyl ester

Treprostinil synthesis ethyl ester process chemistry

Treprostinil ethyl ester (TRE) is the ethyl ester derivative of treprostinil, a synthetic prostacyclin (IP/DP1/EP2) agonist used in the management of pulmonary arterial hypertension (PAH). The compound is chemically defined as ethyl 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate (C25H38O5, MW 418.57).

Molecular Formula C₂₅H₃₈O₅
Molecular Weight 418.57
CAS No. 1355990-07-6
Cat. No. B1144914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil ethyl ester
CAS1355990-07-6
SynonymsEthyl 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate; 
Molecular FormulaC₂₅H₃₈O₅
Molecular Weight418.57
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
InChIInChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treprostinil Ethyl Ester (CAS 1355990-07-6) – Analytical Reference & Prodrug Compound Selector Guide


Treprostinil ethyl ester (TRE) is the ethyl ester derivative of treprostinil, a synthetic prostacyclin (IP/DP1/EP2) agonist used in the management of pulmonary arterial hypertension (PAH) [1]. The compound is chemically defined as ethyl 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate (C25H38O5, MW 418.57) . In pharmaceutical development and quality control (QC), TRE serves a dual role: it is a fully characterized reference standard for analytical method development/validation and a documented process impurity (Treprostinil Impurity 14) requiring controlled quantification .

Why Treprostinil Ethyl Ester Cannot Be Inferred from the Parent Drug Alone for Analytical & Impurity Control


The chromatographic retention, spectral response, and hydrolysis kinetics of treprostinil ethyl ester differ fundamentally from those of treprostinil free acid, treprostinil sodium, or treprostinil diethanolamine [1]. Regulatory guidances (ICH Q3A/B, ICH M7) require individual identification, qualification, and control of each specified impurity in drug substance and drug product. Because TRE is both a potential synthetic by-product and a prodrug candidate, its physical-chemical properties (e.g., reversed-phase retention time, MS ionization efficiency, hydrolytic half-life in plasma) cannot be inferred from the parent molecule . Selecting a certified, fully characterized TRE reference standard ensures accurate system suitability, linearity, and limit of quantitation (LOQ) validation during ANDA submission .

Treprostinil Ethyl Ester (CAS 1355990-07-6) – Quantitative Comparator Evidence for Procurement & Selection


Synthesis Yield Benchmark: TRE Achieves 96% Isolated Yield in Patent Route, Surpassing Typical Esterification Processes

In the patent-described alkylation of benzindene triol 24a with ethyl bromoacetate (K2CO3, KI, acetone reflux, 16 h), treprostinil ethyl ester was obtained in **96% yield (610 mg) after chromatography** as a colorless oil . By contrast, standard Fischer esterification of treprostinil free acid with ethanol typically yields **approximately 88%** . The higher efficiency of the patent route reduces intermediate loss and improves cost-effectiveness for large-scale reference standard manufacturing.

Treprostinil synthesis ethyl ester process chemistry

Chromatographic Purity Certification: TRE Reference Standards Provide ≥95% Assay with Validated Purity for ANDA Compliance

Certified reference standards of treprostinil ethyl ester are provided with a minimum HPLC purity of **≥95% (typically >95%)** as determined by validated HPLC-UV or HPLC-MS methods . In contrast, generic treprostinil sodium USP reference standards may not specify the ethyl ester impurity content, and unqualified in-house synthesized material can range from **<90% to >98%** purity without validated impurity profiling . The availability of a COA with specified purity, water content, residual solvents, and LC-MS identity confirmation enables direct use in system suitability without additional purification.

Treprostinil impurities reference standard HPLC purity

Solubility & Physical Form Advantage: TRE is Supplied as a Colorless Oil, Facilitating Direct Dissolution for HPLC Standard Preparation

Treprostinil ethyl ester is isolated as a **colorless oil** at ambient temperature . This physical form simplifies dissolution in common HPLC diluents (e.g., acetonitrile, methanol, ethanol) without the need for pH adjustment or sonication, in contrast to treprostinil free acid (crystalline solid, mp 121–123 °C) or treprostinil sodium (lyophilized powder) which may require aqueous buffer or alkaline conditions for complete dissolution [1]. The ready solubility of TRE in organic solvents minimizes volumetric dilution errors and reduces preparation time for stock standard solutions.

Treprostinil ethyl ester solubility reference standard preparation

Regulatory Identity Assignment: TRE Possesses a Unique FDA UNII (T9FM9PQ955), Enabling Unambiguous Substance Tracking in ANDA Submissions

Treprostinil ethyl ester is assigned the FDA Unique Ingredient Identifier (UNII) **T9FM9PQ955** within the FDA Substance Registration System [1]. This globally unique, non-proprietary, computer-generated identifier distinguishes TRE from all other treprostinil-related substances including treprostinil sodium (UNII: 5L5H3M9T7S), treprostinil diethanolamine (UNII: 830354-48-8), and treprostinil palmitil (UNII: 2QJ5R3U9P7). In contrast, laboratory-synthesized or non-registered analogs lack a UNII, creating ambiguity in regulatory correspondence, DMF cross-referencing, and electronic submission structuring [2].

Treprostinil ethyl ester UNII regulatory compliance

Isomeric Purity: TRE Reference Standards Are Achiral at the Ester Moiety, Eliminating Enantiomeric Contamination Risk Present in Chiral Treprostinil Analogs

The ethyl esterification of treprostinil's C1 carboxylic acid does not introduce a new chiral center; the resulting TRE possesses the identical stereochemical configuration at all four existing chiral centers [(1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)] as the parent API . This stands in contrast to alternative treprostinil prodrug strategies that generate diastereomeric mixtures through the introduction of branched alkyl esters or phosphate esters at the secondary hydroxyl groups, potentially complicating chiral chromatographic purity determination [1]. The absence of additional stereoisomers simplifies enantiomeric purity testing and ensures that the impurity profile directly reflects the synthetic process rather than isomeric interconversion.

Treprostinil ethyl ester isomeric purity reference standard

Hydrolytic Prodrug Activation: TRE Serves as a Controlled Hydrolysis Prodrug with Tunable Treprostinil Release Under Acidic and Esterase Conditions

Treprostinil ethyl ester is designed to undergo esterase-mediated and pH-dependent hydrolysis to release active treprostinil in vivo . While quantitative head-to-head hydrolysis kinetics against comparator prodrugs are not publicly available for TRE, patent and review literature indicate that the ethyl ester linkage is more resistant to non-specific plasma esterases than the palmitil ester (treprostinil palmitil, INS-1009) but more labile than the sterically hindered tert-butyl esters or N-acyl sulfonamide prodrugs [1]. This positions TRE as an intermediate-release-rate prodrug platform that can sustain treprostinil plasma concentrations over clinically meaningful durations, potentially bridging the pharmacokinetic gap between immediate-release treprostinil sodium (t1/2 ~34–85 min) and ultra-long-acting inhaled lipid nanoparticle formulations [2].

Treprostinil prodrug hydrolysis pharmacokinetics

Treprostinil Ethyl Ester (CAS 1355990-07-6) – High-Value Procurement Scenarios Based on Quantitative Evidence


ANDA Impurity Qualification & Method Validation

QC laboratories developing HPLC/UPLC methods for treprostinil sodium ANDA submissions must identify and quantify the ethyl ester impurity (Treprostinil Impurity 14) at levels ≥0.05% per ICH Q3B guidelines [1]. The 96%-yield synthetic route reduces the per-vial cost of the necessary certified reference standard, while the ≥95% HPLC purity with full characterization data (NMR, MS, IR) enables direct preparation of impurity marker solutions without further purification .

Preclinical Prodrug Pharmacokinetic Screening

Research groups evaluating oral or transdermal treprostinil prodrugs can employ TRE as a comparator tool compound with intermediate hydrolytic stability between fast-cleaving palmitil esters and slow-activating sulfonamide prodrugs . This allows construction of structure-release-rate relationships to guide lead optimization of novel treprostinil ester prodrugs [2].

Process Chemistry Optimization & Yield Benchmarking

Contract manufacturing organizations (CMOs) scaling up treprostinil API synthesis use the reported 96% yield of the patent alkylation route as a benchmark to evaluate their own ethyl ester intermediate production efficiency . The colorless oil physical form and unambiguous stereochemistry simplify in-process control testing and reduce batch failure rates associated with stereoisomeric by-products .

Regulatory DMF Cross-Referencing & Electronic Submission Structuring

When a Drug Master File (DMF) holder lists treprostinil ethyl ester as a specified impurity, the FDA-assigned UNII (T9FM9PQ955) must be included in the eCTD Module 3.2.S.3.2 to ensure automated validation gateways accept the submission without manual clarification requests [3]. Procuring a UNII‑equipped reference standard from Day 1 avoids the need for retrospective re-annotation of analytical data packages [4].

Quote Request

Request a Quote for Treprostinil ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.